molecular formula C12H19NO3 B1679078 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol CAS No. 62340-37-8

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol

Cat. No.: B1679078
CAS No.: 62340-37-8
M. Wt: 225.28 g/mol
InChI Key: ADUKCCWBEDSMEB-LLVKDONJSA-N
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Description

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a 2-hydroxy-3-(propan-2-ylamino)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 2-hydroxy-3-(propan-2-ylamino)propane.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates signaling pathways related to cell survival, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile
  • 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid

Uniqueness

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62340-37-8
Record name Prenalterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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